Cevimeline Sulfoxide Cevimeline Sulfoxide
Brand Name: Vulcanchem
CAS No.: 124751-36-6
VCID: VC0195708
InChI: InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
SMILES: CC1OC2(CN3CCC2CC3)CS1=O
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

Cevimeline Sulfoxide

CAS No.: 124751-36-6

VCID: VC0195708

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cevimeline Sulfoxide - 124751-36-6

Description

Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist drug used to treat dry mouth, a symptom associated with Sjögren's syndrome . Cevimeline, also known by the trade name Evoxac, stimulates secretion in salivary glands by activating the M1 and M3 muscarinic acetylcholine receptors . After oral administration, cevimeline is rapidly absorbed and undergoes hepatic metabolism, primarily via CYP2D6 and CYP3A4 enzymes . This metabolism results in several metabolites, including cevimeline trans-sulfoxide, cis-sulfoxide, glucuronic acid conjugate, and N-oxide of cevimeline .

Cevimeline sulfoxide belongs to the class of organic compounds known as azaspirodecane derivatives, which contain a spirodecane moiety with at least one nitrogen atom . It is a very strong basic compound . While the precise function of cevimeline's metabolites is not fully elucidated, their formation is a crucial step in the overall metabolic pathway of the drug . After 24 hours, approximately 84% of a 30 mg dose of cevimeline is excreted in the urine .

Another similar parasympathomimetic medication for dry mouth is pilocarpine .

CAS No. 124751-36-6
Product Name Cevimeline Sulfoxide
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Standard InChI InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
Standard InChIKey CFUGNFXJXCPICM-MYWFGVANSA-N
SMILES CC1OC2(CN3CCC2CC3)CS1=O
Canonical SMILES CC1OC2(CN3CCC2CC3)CS1=O
Appearance White to Off-White Solid
Purity > 95%
Synonyms (2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide;
PubChem Compound 118984448
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator